![molecular formula C13H13N3O3 B1669400 Ciclobendazol CAS No. 31431-43-3](/img/structure/B1669400.png)
Ciclobendazol
Übersicht
Beschreibung
Ciclobendazole is an anthelmintic, which is a pharmaceutical drug used against parasitic worms . It underwent a clinical trial in the 1970s, where it was found to be as effective as mebendazole in the treatment of hookworm infection and ascariasis, but significantly less effective in the treatment of trichuriasis .
Molecular Structure Analysis
Ciclobendazole has a molecular formula of C13H13N3O3 . Its structure includes a benzimidazole moiety, a carbamic acid ester group, and a cyclopropane ring .Physical And Chemical Properties Analysis
Ciclobendazole has a density of 1.5±0.1 g/cm3, a molar refractivity of 69.9±0.3 cm3, and a polar surface area of 84 Å2 . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Anthelmintische Wirksamkeit
Ciclobendazol wurde als wirksames Anthelmintikum identifiziert, insbesondere gegen parasitäre Würmer wie Hakenwürmer und Ascaris lumbricoides. In den 1970er Jahren durchgeführte klinische Studien zeigten seine Wirksamkeit, die mit der von Mebendazol vergleichbar war .
Behandlung von Hakenwurminfektionen
In vergleichenden klinischen Studien zeigte this compound eine signifikante Wirksamkeit bei der Behandlung von Hakenwurminfektionen und bot eine praktikable Alternative zu anderen Anthelmintika .
Ascaris-lumbricoides-Infektion
In ähnlicher Weise erwies sich this compound als ebenso wirksam wie Mebendazol bei der Behandlung von Infektionen, die durch Ascaris lumbricoides, eine Art Spulwurm, verursacht werden .
Trichuriasis-Behandlung
Obwohl this compound gegen Hakenwurm- und Ascaris-Infektionen wirksam war, erwies es sich im Vergleich zu anderen Behandlungen als weniger wirksam bei der Behandlung von Trichuriasis .
Vergleichende therapeutische Wirksamkeit
This compound wurde in Studien zur vergleichenden Beurteilung seiner therapeutischen Wirksamkeit mit anderen Anthelmintika eingesetzt, was zur Entwicklung effektiverer Behandlungsprotokolle beitrug .
Forschung zu parasitären Krankheiten
Die Verbindung ist weiterhin Gegenstand der Forschung im Bereich der infektiösen Krankheiten, insbesondere der parasitären Krankheiten .
Mikrosporen-Encephalitozoon intestinalis
This compound wurde auf seine In-vitro-Empfindlichkeit gegenüber dem Mikrosporen-Encephalitozoon intestinalis untersucht, der mit AIDS assoziiert ist .
Wirkmechanismus
Ciclobendazole, also known as Cyclobendazole, is a compound with potential anthelmintic properties .
Target of Action
It is known to be an anthelmintic, a type of drug used against parasitic worms .
Mode of Action
It is known that other benzimidazole derivatives, such as albendazole, work by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This suggests a possible similar mode of action for Ciclobendazole.
Biochemical Pathways
The inhibition of tubulin polymerization by similar compounds can disrupt the cytoskeleton of parasitic worms, affecting their mobility and nutrient uptake .
Pharmacokinetics
ADME properties are crucial for understanding a drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As an anthelmintic, it is expected to cause paralysis and death of parasitic worms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs. Factors such as soil composition, animal husbandry practices, waste management, water quality, and food safety can all potentially influence the effectiveness and stability of Ciclobendazole . .
Eigenschaften
IUPAC Name |
methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLKOMYHDYVIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057713 | |
Record name | Cyclobendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31431-43-3 | |
Record name | Cyclobendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31431-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobendazole [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciclobendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclobendazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciclobendazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOBENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3KQ40J31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Ciclobendazole absorbed and distributed in the body?
A1: Studies in rats and dogs show that Ciclobendazole is well-absorbed after oral administration. [] Peak plasma levels are achieved relatively quickly, within 15-30 minutes in rats and 30 minutes in dogs. [, ] The drug is then widely distributed throughout the body, with the highest concentrations found in organs associated with metabolism and excretion, such as the liver, kidneys, and intestinal tract. [] Interestingly, there is no significant uptake by the liver during the first pass, indicating that absorption is not limited by hepatic metabolism. []
Q2: How is Ciclobendazole metabolized and excreted?
A2: Ciclobendazole undergoes biotransformation, primarily forming methyl 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate as a major metabolite in rats. [] This metabolite, along with other minor metabolites, is excreted primarily in the feces and urine. [, ] In dogs, the major route of excretion is feces, with unchanged drug detected. []
Q3: Are there any differences in the pharmacokinetics of Ciclobendazole between species?
A3: Yes, there are species-specific differences in Ciclobendazole pharmacokinetics. Dogs eliminate Ciclobendazole more rapidly than rats, leading to relatively lower plasma concentrations of the drug and its metabolites in dogs compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data and extrapolating findings to humans.
Q4: What analytical methods are used to measure Ciclobendazole concentrations?
A4: High-pressure liquid chromatography (HPLC) is a common method for determining Ciclobendazole concentrations in plasma. [] This technique allows for the separation and quantification of Ciclobendazole and its metabolites, providing valuable information for pharmacokinetic studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.